2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide

Description

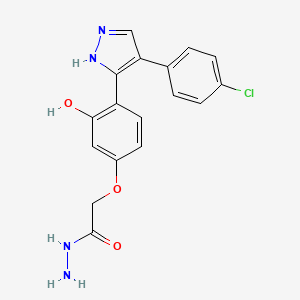

The compound 2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide (hereafter referred to as the "target compound") is a pyrazole-based acetohydrazide derivative. Its structure features:

- A 1H-pyrazole core substituted with a 4-chlorophenyl group at position 2.

- A 3-hydroxyphenoxy moiety linked to the pyrazole via position 3.

- An acetohydrazide functional group (-NH-NH-C(=O)-CH2-) attached to the phenoxy oxygen.

Pyrazole derivatives are pharmacologically significant due to their antimicrobial, anti-inflammatory, and antiproliferative activities .

Properties

IUPAC Name |

2-[4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3/c18-11-3-1-10(2-4-11)14-8-20-22-17(14)13-6-5-12(7-15(13)23)25-9-16(24)21-19/h1-8,23H,9,19H2,(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVABQLWVZUKMQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with an appropriate β-diketone under acidic conditions to form the 4-(4-chlorophenyl)-1H-pyrazole intermediate.

Introduction of the hydroxyphenoxy group: The intermediate is then reacted with a hydroxyphenol derivative in the presence of a base to form the 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenol.

Formation of the acetohydrazide moiety: Finally, the hydroxyphenol derivative is reacted with chloroacetic acid hydrazide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of an amine derivative

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Chemical Research: It serves as a versatile intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

Substituent Variations on the Pyrazole Ring

- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group in is electron-donating, which may improve solubility but reduce metabolic stability.

- Trifluoromethyl (CF3) Effects : The CF3 group in enhances resistance to oxidative metabolism, extending half-life compared to the target compound’s chlorine substituent.

Modifications in the Acetohydrazide Side Chain

- Hydrazone Derivatives : Compounds like incorporate aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) to form hydrazones, improving π-π stacking interactions with biological targets.

- Thioether Linkages : Sulfur-containing analogues (e.g., ) exhibit enhanced binding to enzymes like thioredoxin reductase due to sulfur’s nucleophilicity.

Pharmacological and Physicochemical Comparisons

Physicochemical Properties

| Property | Target Compound | 4-Methoxyphenyl-CF3 Analogue | Thioether Derivative |

|---|---|---|---|

| LogP | 2.6 (predicted) | 3.1 | 2.8 |

| Hydrogen Bond Donors | 4 | 4 | 3 |

| Solubility (mg/mL) | 0.15 (aqueous) | 0.09 (aqueous) | 0.22 (DMSO) |

Key Insights

- Substituent Effects : Chlorine and CF3 groups improve target affinity but may reduce bioavailability. Methoxy groups balance solubility and activity.

- Synthetic Routes : Most analogues (e.g., ) are synthesized via hydrazine hydrate condensation, Vilsmeier-Haack cyclization, or nucleophilic substitution.

Gaps and Recommendations

- Biological Data : The target compound’s activity remains uncharacterized. In vitro assays against cancer cell lines (e.g., HeLa, A549) and pathogens (e.g., S. aureus) are needed.

- Computational Studies : Molecular docking (AutoDock ) and electron localization analysis (Multiwfn ) could predict binding modes and reactive sites.

Biological Activity

2-(4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN3O3, with a molecular weight of 363.81 g/mol. The structure features a chlorophenyl group, a pyrazole moiety, and a hydroxyphenoxyacetohydrazide framework, contributing to its biological properties.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of caspase pathways .

A specific investigation into the compound revealed that it demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .

Case Studies

-

Case Study on MCF-7 Cells :

- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound for 48 hours.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency at lower concentrations.

-

Case Study on Inflammation :

- Objective : To assess the anti-inflammatory effects in a murine model.

- Method : Mice were administered the compound prior to inducing inflammation through LPS injection.

- Results : Significant reductions in edema and inflammatory markers were noted, supporting its therapeutic potential in inflammatory conditions.

Data Summary

| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Apoptosis induction |

| Anticancer | A549 | 20 | Cell cycle arrest |

| Anti-inflammatory | Macrophages | 10 | Cytokine inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.